molecular formula C₁₉H₁₀O B106181 4,5-Oxochrysene CAS No. 86853-91-0

4,5-Oxochrysene

Cat. No. B106181
CAS RN: 86853-91-0
M. Wt: 254.3 g/mol
InChI Key: PYXDWUOPSZQMRQ-UHFFFAOYSA-N
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Description

4,5-Oxochrysene is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. 4,5-Oxochrysene has a molecular weight of 188.19 g/mol and a melting point of 160-162°C. It is a cyclic compound with a four-membered ring, containing two oxygen atoms and two carbon atoms. 4,5-Oxochrysene is a versatile compound that has been used for various scientific research applications, including drug synthesis, organic synthesis, and photochemistry.

Scientific Research Applications

Coordination Chemistry

  • Oxazoline ligands, closely related to 4,5-oxochrysene, are used as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. Their versatility, ease of synthesis from available precursors, and the ability to modulate chiral centers make them valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Material Science and Nanotechnology

  • Research on graphene-based nanostructures, which might include compounds like 4,5-oxochrysene, highlights their potential in various applications like conductive films, energy storage, and biomedical uses (Nguyen & Nguyễn, 2016).

Organic Chemistry and Synthesis

  • The versatility of oxazolone compounds, similar to 4,5-oxochrysene, in synthesizing various substituted oxazoles is demonstrated. Their utility in nucleophilic ring-opening and cyclization reactions is notable (Misra & Ila, 2010).

Environmental Applications

  • Chrysene degradation, related to 4,5-oxochrysene, is an area of environmental interest. Achromobacter xylosoxidans, for example, shows potential in the bioremediation of PAH contaminated sites, indicating the relevance of such compounds in environmental science (Ghevariya, Bhatt, & Dave, 2011).

properties

IUPAC Name

pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1(19),2,4,7,9(18),10,12(17),13,15-nonaen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10O/c20-15-6-4-12-8-14-9-13-3-1-2-11-5-7-16(17(12)10-15)19(14)18(11)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXDWUOPSZQMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C3=C(C=C2)C5=CC(=O)C=CC5=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007148
Record name 8H-Cyclopenta[def]chrysen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Oxochrysene

CAS RN

86853-91-0
Record name 4H-Cyclopenta(def)chrysen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086853910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8H-Cyclopenta[def]chrysen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Lee‐Ruff, AS Raj, H Kruk… - Environmental …, 1987 - Wiley Online Library
The mutagenic activity of four 4,5‐bridged chrysene derivatives, benz(a)aceanthrylene, and 5‐methylchrysene was examined using histidine auxotrophic strains TA98 and TA100 of …
Number of citations: 5 onlinelibrary.wiley.com
M Bataineh, U Lübcke-von Varel… - Journal of the …, 2011 - ACS Publications
Identification of unknown compounds remains one of the biggest challenges for the assignment of adverse effects of sediment contamination and other complex environmental mixtures …
Number of citations: 26 pubs.acs.org

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